3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-9-18(23-14(2)22-13)28-15-7-8-24(10-15)19(26)11-25-12-21-17-6-4-3-5-16(17)20(25)27/h3-6,9,12,15H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWNDVYKQWAQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyrrolidine and pyrimidine moieties. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme functions.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key analogs include the coumarin-pyrimidinone hybrids 4i and 4j from , which share pyrimidine-derived cores but differ in substituents and appended heterocycles.
Table 1: Structural and Functional Comparison
Key Observations:
The pyrrolidin-1-yl-2-oxoethyl linker in the target compound could increase conformational flexibility relative to the tetrazole-linked analogs in 4i/4j, affecting pharmacokinetics.
Substituent Effects :
- The 2,6-dimethylpyrimidin-4-yloxy group in the target compound introduces steric hindrance and lipophilicity, contrasting with the polar coumarin groups in 4i/4j , which improve aqueous solubility.
- The absence of a thioxo group (as in 4j ) may reduce the target’s redox activity but enhance metabolic stability.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely follows multi-step protocols similar to 4i/4j , involving cyclocondensation and nucleophilic substitution. However, the pyrrolidin-1-yl-2-oxoethyl linkage may require specialized coupling reagents.
- Data Gaps: No direct solubility, toxicity, or bioactivity data exist for the target compound. Extrapolation from analogs suggests moderate lipophilicity (logP ~3.5–4.0) and possible CYP450-mediated metabolism.
- Therapeutic Potential: Quinazolinone derivatives are known for antitumor and anti-inflammatory effects, while dimethylpyrimidine groups enhance blood-brain barrier penetration, suggesting CNS applications.
Biological Activity
The compound 3-(2-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.43 g/mol. The structure features a quinazolinone core, which is known for its diverse biological activities, and a pyrimidine moiety that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing quinazolinone structures exhibit significant anticancer properties. For instance, derivatives of quinazolinones have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound under review is hypothesized to induce apoptosis in these cells through the activation of caspase pathways.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors are known to modulate inflammatory responses by increasing intracellular cyclic AMP levels. In vitro studies indicated that the compound exhibits selective inhibition of PDE4, which is associated with reduced inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) .
Antimicrobial Activity
Preliminary antimicrobial assays have indicated that the compound possesses activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
Mechanistic Studies
Mechanistic studies suggest that the biological activity of this compound may be mediated through multiple pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cyclic AMP Modulation : Inhibition of PDE4 resulting in increased levels of cyclic AMP, which can suppress pro-inflammatory cytokines.
- Antimicrobial Action : Potential disruption of bacterial metabolism or cell wall integrity.
Case Studies and Research Findings
A series of studies have explored the efficacy of similar compounds in clinical settings:
- Clinical Trials : Some quinazolinone derivatives have progressed to clinical trials for cancer treatment, demonstrating promising results in reducing tumor size and improving patient outcomes.
- In Vivo Models : Animal studies have shown that administration of the compound leads to significant reductions in inflammation markers and improved lung function in models of asthma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
